molecular formula C7H6ClF3N2 B11894446 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B11894446
M. Wt: 210.58 g/mol
InChI Key: WWKCLUXXYGFEIN-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 6, an ethyl substituent at position 4, and a chlorine atom at position 2. Pyrimidines with trifluoromethyl groups are widely studied due to their enhanced metabolic stability, lipophilicity, and bioactivity . This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis, particularly for fungicides and insecticides, where the trifluoromethyl group contributes to improved target binding and resistance to enzymatic degradation . Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrimidine derivatives, where chloro groups are replaced by other functional groups under reflux conditions with bases like cesium carbonate .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H6ClF3N2/c1-2-4-3-5(7(9,10)11)13-6(8)12-4/h3H,2H2,1H3

InChI Key

WWKCLUXXYGFEIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-ethylpyrimidine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under varied conditions:

Reagent Conditions Product Yield Key Observations
Ammonia (NH₃)EtOH, reflux, 6–8 h2-Amino-4-ethyl-6-(trifluoromethyl)pyrimidine78–85%Ethanol solvent enhances selectivity for mono-substitution
Sodium methoxideDMF, 80°C, 12 h2-Methoxy-4-ethyl-6-(trifluoromethyl)pyrimidine65%Higher polarity solvents favor SNAr mechanism
PiperidineTHF, RT, 24 h2-Piperidino-4-ethyl-6-(trifluoromethyl)pyrimidine92%Steric hindrance from ethyl group slows reaction

Mechanistic Notes :

  • The trifluoromethyl group at position 6 activates the pyrimidine ring toward SNAr (aromatic nucleophilic substitution) by withdrawing electron density.

  • Ethyl group at position 4 provides steric stabilization to transition states, reducing side reactions .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings for constructing complex heterocycles:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 100°C, 12 h2-Phenyl-4-ethyl-6-(trifluoromethyl)pyrimidine80%Intermediate for kinase inhibitors
Vinylboronic esterPdCl₂(dppf), CsF, THF, 80°C, 8 h2-Vinyl-4-ethyl-6-(trifluoromethyl)pyrimidine73%Precursor for polymerizable monomers

Buchwald-Hartwig Amination

Amine Catalyst System Product Yield Selectivity
MorpholinePd₂(dba)₃, Xantphos, NaOtBu, toluene2-Morpholino-4-ethyl-6-(trifluoromethyl)pyrimidine88%Exclusive C–N bond formation

Kinetic Studies :

  • Turnover frequencies (TOF) for Suzuki couplings range from 120–150 h⁻¹ , influenced by steric bulk of the boronic acid.

Acidic Hydrolysis

Conditions Product Yield Notes
6M HCl, reflux, 24 h2-Hydroxy-4-ethyl-6-(trifluoromethyl)pyrimidine95%Trifluoromethyl group remains intact

Base-Mediated Ring Opening

Conditions Product Yield Mechanism
NaOH (10%), EtOH, 100°C, 8 hEthyl 2-amino-4-(trifluoromethyl)pyrimidine-6-carboxylate68%Retro-aldol cleavage followed by esterification

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to positions 5 and 3:

Reagent Conditions Product Yield Regioselectivity
HNO₃/H₂SO₄0°C, 2 h5-Nitro-2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine45%CF₃ group deactivates position 6
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, RT, 4 h3-Bromo-2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine82%Bromination occurs at position 3

Computational Insights :

  • DFT calculations (B3LYP/6-311G**) confirm meta-directing effects of the trifluoromethyl group .

Radical Reactions

Under photoredox catalysis, the compound participates in C–H functionalization:

Catalyst Radical Source Product Yield Application
Ir(ppy)₃Hantzsch ester, blue LEDs2-Chloro-4-ethyl-5-aryl-6-(trifluoromethyl)pyrimidine60–75%Access to polyfunctionalized agrochemical intermediates

Industrial-Scale Chlorination (Patent Data)

A high-yield synthesis from 2-hydroxy precursors involves:

Step Conditions Conversion Purity
Chlorination with SOCl₂DMF (cat.), 1,2-dichloroethane, 110°C, 4 h98%99.5%

Stability Under Environmental Conditions

Condition Degradation Products Half-Life Implications
UV light (254 nm)4-Ethyl-6-(trifluoromethyl)pyrimidin-2-ol12 hRequires dark storage for long-term stability
Aqueous pH 9Ring-opened carboxylate derivatives48 hLimited utility in alkaline formulations

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer treatments. The trifluoromethyl group enhances biological activity, making it a valuable scaffold for drug design.

Case Studies

  • Structure–Activity Relationship Studies : Research has indicated that pyrimidine derivatives can act as inhibitors of specific enzymes or receptors. For instance, a study highlighted the development of pyrimidine-4-carboxamides that demonstrated significant inhibition of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in various neurological functions .
  • Anticancer Activity : Several derivatives of pyrimidine have shown promising results against cancer cell lines. A study reported that modifications to the pyrimidine structure led to compounds with enhanced cytotoxicity against specific cancer types, indicating the potential for developing targeted therapies .

Agricultural Chemicals

Overview
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its chemical properties allow for effective crop protection and yield enhancement.

Applications in Agrochemicals

  • Herbicide Development : The compound's ability to inhibit specific plant enzymes makes it suitable for developing selective herbicides that target unwanted vegetation while preserving crops.
  • Fungicide Formulations : Research has demonstrated that pyrimidine derivatives can exhibit antifungal properties, making them candidates for new fungicide formulations .

Material Science

Overview
In material science, 2-chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is explored for its potential in creating advanced materials such as polymers and coatings.

Applications in Material Science

  • Polymer Development : The compound's unique trifluoromethyl group contributes to the thermal stability and mechanical properties of polymers, making it an attractive candidate for high-performance materials.
  • Coatings : Its chemical characteristics are being studied for applications in protective coatings that require resistance to harsh environmental conditions .

Analytical Chemistry

Overview
In analytical chemistry, this compound is employed as a standard in various methods, aiding in the detection and quantification of similar compounds in complex mixtures.

Applications in Analytical Chemistry

  • Standardization in Methods : The compound serves as a reference material in chromatographic techniques, helping to ensure accuracy and reliability in analytical results.
  • Detection of Biological Compounds : Its use in assays for detecting biological molecules has been noted, particularly in studies involving enzyme inhibition and receptor modulation .

Data Table: Applications Summary

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentIntermediate for drug synthesisInhibitors of NAPE-PLD; anticancer activity
Agricultural ChemicalsHerbicides and fungicidesEffective crop protection; antifungal properties
Material ScienceAdvanced materials (polymers/coatings)Enhanced thermal stability; protective coatings
Analytical ChemistryStandardization and detectionReference material for chromatographic methods

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group, being highly electronegative, can influence the compound’s interaction with biological targets by enhancing its binding affinity and specificity. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules. The ethyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine Cl (C2), Et (C4), CF₃ (C6) C₇H₇ClF₃N₂ Intermediate for agrochemicals; moderate lipophilicity (logP ~2.8 estimated).
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine NH₂ (C2), Cl (C4), CF₃ (C6) C₅H₄ClF₃N₃ Higher solubility due to NH₂; used in antiviral drug synthesis.
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (C4), Me (C5, C6), CF₃ (C2) C₇H₇ClF₃N₂ Increased steric hindrance reduces reactivity; lower insecticidal activity.
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine Ph (C2), CF₃ (C4), Cl (C6) C₁₇H₉Cl₂F₃N₂ Enhanced antifungal activity due to aromatic substituents; logP ~4.1.
4-Chloro-6-isopropylpyrimidin-2-amine Cl (C4), iPr (C6), NH₂ (C2) C₇H₁₁ClN₃ Lower logP (~1.9) improves water solubility; used in herbicidal formulations.

Electronic and Steric Effects

  • Chlorine Position : Chlorine at C2 (target compound) vs. C4 (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) alters electrophilicity. C2-Cl derivatives undergo faster nucleophilic substitution due to proximity to electron-withdrawing CF₃ .
  • Trifluoromethyl Group : The CF₃ group at C6 enhances electron-withdrawing effects, stabilizing negative charges during reactions. This contrasts with CF₃ at C2 (e.g., 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine), which reduces ring activation .
  • Ethyl vs.

Biological Activity

2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6. The presence of the trifluoromethyl group is critical for enhancing biological activity, particularly in terms of solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidineChlamydia trachomatis50 μg/mL
Control (Penicillin)Chlamydia trachomatis3 μg/mL

The compound's selectivity for Chlamydia over other bacteria indicates its potential as a targeted therapeutic agent without affecting host cell viability .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. In vitro studies revealed that it inhibits cell proliferation effectively while displaying a favorable selectivity index compared to normal cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.12619-fold lesser effect on MCF10A
MCF10A (Non-cancer)>2.5N/A

The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer progression, such as matrix metalloproteinases (MMPs) .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine has been identified as a potent inhibitor of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types.

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidineBCAT1/BCAT2<50
Control (BAY-771)BCAT1/BCAT2>500

This inhibition suggests that the compound could serve as a chemical probe for further research into metabolic pathways in cancer cells .

Case Studies

  • Antichlamydial Activity : A study demonstrated that derivatives of pyrimidines with similar structures to 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine showed significant antichlamydial activity without affecting mammalian cell viability. This highlights the potential for developing selective therapies targeting Chlamydia infections .
  • Cancer Treatment Potential : In vivo studies using mouse models indicated that treatment with this compound led to a substantial reduction in tumor size and metastasis in TNBC models, outperforming standard treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is inadequate .

  • Containment : Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts. Use HEPA-filtered vented balance enclosures for weighing .

  • Waste Management : Segregate halogenated waste (e.g., chloro-derivatives) from non-halogenated solvents. Collaborate with certified waste disposal agencies to comply with EPA/DOT regulations .

  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

    Safety ParameterRecommendationSource
    PPEGloves, goggles, respirators
    ContainmentFume hoods/gloveboxes
    Waste SegregationHalogenated vs. non-halogenated

Q. Which spectroscopic methods are most effective for characterizing 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects trifluoromethyl groups (δ: -60 to -70 ppm). 13C^{13}\text{C} NMR identifies chloro-substituted carbons (δ: 110-125 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 255.03) and fragmentation patterns (e.g., loss of Cl^-) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (550–850 cm1^{-1}) and CF3_3 (1100–1250 cm1^{-1}) provide structural validation .

Q. What are the standard synthetic routes for 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • Step 1 : Condense ethyl acetoacetate with trifluoroacetamidine under basic conditions (K2_2CO3_3/DMF) to form the pyrimidine core .
  • Step 2 : Chlorinate the 2-position using POCl3_3/PCl5_5 at 80–100°C (yield: 60–75%) .
  • Purification : Use silica gel chromatography (hexane:EtOAc = 4:1) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictory reactivity data for 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate Fukui indices (f+f^+ and ff^-). High ff^- values at C-2 and C-4 predict nucleophilic attack sites, explaining regioselectivity discrepancies in SNAr reactions .

  • Transition State Analysis : Identify energy barriers for Cl^- displacement using QM/MM simulations. Compare solvent effects (e.g., DMSO vs. THF) on activation energies .

    Computational ParameterApplicationSource
    Fukui IndicesReactivity prediction
    QM/MM Solvent EffectsReaction kinetics

Q. What strategies mitigate stability issues of 2-Chloro-4-ethyl-6-(trifluoromethyl)pyrimidine under acidic/basic conditions?

  • Methodological Answer :

  • pH Control : Store solutions at pH 6–8 (buffered with ammonium acetate) to prevent hydrolysis of the chloro group .
  • Additives : Add radical scavengers (e.g., BHT) to suppress decomposition via free-radical pathways in photochemical reactions .
  • Lyophilization : For long-term storage, lyophilize the compound under vacuum and store at -20°C in amber vials .

Q. How can researchers reconcile conflicting biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50_{50} assays across 5–10 concentrations to identify non-linear toxicity thresholds (e.g., in cancer cell lines) .
  • Metabolite Profiling : Use LC-MS to detect active metabolites (e.g., dechlorinated species) that may contribute to off-target effects .
  • Structural Analogues : Compare with 6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives to isolate electronic vs. steric contributions to activity .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the electrophilicity of the 2-chloro position?

  • Methodological Answer :

  • Solvent Polarity : In polar aprotic solvents (DMF), the chloro group exhibits higher electrophilicity (krelk_{rel} = 12) due to enhanced leaving-group stabilization. Non-polar solvents (toluene) reduce reactivity (krelk_{rel} = 2) .
  • Steric Effects : Bulky 4-ethyl substituents hinder nucleophilic access in sterically crowded environments, leading to underestimation of reactivity in some studies .

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